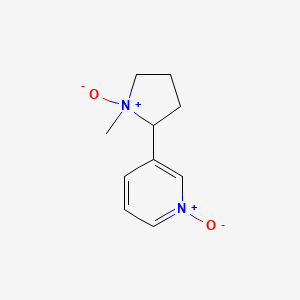

nicotine N,N'-dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3 |

InChI Key |

GSXMRZNVDIMTTQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of Nicotine N-Oxides

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of the N-oxide derivatives of nicotine. The term "nicotine N,N'-dioxide" is ambiguous in scientific literature; the vast majority of research focuses on the two distinct mono-N-oxides: Nicotine 1-N-oxide (oxidation at the pyridine nitrogen) and Nicotine 1'-N-oxide (oxidation at the pyrrolidine nitrogen). A doubly oxidized species is not well-documented. This guide will detail the properties, synthesis, and biological relevance of these two primary mono-N-oxide metabolites, intended for researchers, scientists, and professionals in drug development.

Nicotine N-oxides are derivatives of (S)-nicotine where one of the nitrogen atoms is oxidized. This oxidation alters the molecule's polarity, reactivity, and biological interactions.

Nicotine 1-N-oxide (Pyridine N-oxide)

This compound results from the oxidation of the nitrogen atom in the pyridine ring.

-

Synonyms : (S)-nicotine 1-N-oxide, 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium

-

Appearance : Typically a white to off-white solid, soluble in water and organic solvents.[1]

Nicotine 1'-N-oxide (Pyrrolidine N-oxide)

This is the more commonly studied metabolite, formed by the oxidation of the pyrrolidine nitrogen. It exists as two diastereomers, cis and trans, due to the new stereocenter at the nitrogen atom.

-

Synonyms : (-)-Nicotine 1'-oxide, Oxynicotine

-

Appearance : The purified trans isomer is a crystalline solid.[2][3]

The table below summarizes the key physicochemical properties of the nicotine mono-N-oxides.

| Property | Nicotine 1-N-oxide | Nicotine 1'-N-oxide |

| Molecular Formula | C₁₀H₁₄N₂O[1][4] | C₁₀H₁₄N₂O[5][6] |

| Molecular Weight | 178.23 g/mol [1][4] | 178.23 g/mol [5][6] |

| Monoisotopic Mass | 178.110613074 Da[4] | 178.110613074 Da[6] |

| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium[4] | 3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine[5][6] |

| CAS Number | 2820-55-5[1][4] | 491-26-9[6] |

| Melting Point | Not reported | 170-173 °C (trans isomer)[2][3] |

| Specific Rotation [α]D | Not reported | +65.3°[2] |

| Solubility | Soluble in water and organic solvents[1] | Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml)[7] |

Synthesis and Experimental Protocols

The synthesis of nicotine N-oxides is typically achieved through the direct oxidation of nicotine. The choice of oxidizing agent and reaction conditions can influence the yield and the ratio of products (pyridine vs. pyrrolidine oxidation) and diastereomers (cis vs. trans for N'-oxide).

Synthesis of Nicotine 1'-N-oxide

Method 1: Oxidation with Hydrogen Peroxide A common and scalable method for producing a mixture of cis- and trans-nicotine 1'-N-oxides involves the use of hydrogen peroxide, often with an acid catalyst. The trans isomer can then be selectively crystallized.

Method 2: Stereoselective Synthesis with m-CPBA The use of meta-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent in chloroform at room temperature favors the formation of the cis diastereomer, yielding a cis:trans ratio of approximately 5:1.[5]

Detailed Experimental Protocol: Industrial Scale Synthesis of trans-Nicotine 1'-N-oxide

The following protocol is adapted from a patented industrial process for the preparation and purification of the trans isomer.[3]

Materials:

-

Nicotine (10 kg, 61.8 mol)

-

50% Hydrogen Peroxide (H₂O₂) (4.62 kg, 68 mol)

-

Citric Acid (125 g, 0.65 mol)

-

n-Propanol (25 kg)

-

Molecular Sieves (4 Å, 5 kg)

-

Methylene Chloride (5 kg)

-

Acetone (5 kg)

Procedure:

-

Reaction: Pre-heat 10 kg of nicotine to approximately 40°C in a reactor with an agitator.

-

Oxidation: Slowly feed a mixture of 4.62 kg of 50% H₂O₂ and 125 g of citric acid into the reactor. The addition rate is controlled to maintain a reaction temperature of approximately 80°C, utilizing the heat of reaction.

-

Completion: After the addition is complete (approx. 2 hours), maintain the batch at 80°C with external heating for a total reaction period of 5 hours to achieve ~98% nicotine conversion. The resulting mixture has a cis/trans ratio of approximately 1:1.67.

-

Dehydration: Add 25 kg of n-propanol to the crude product mixture and perform an azeotropic distillation. An azeotrope of n-propanol/water (75:25 ratio) will distill off, efficiently removing water.

-

Final Drying: Add 5 kg of 4 Å molecular sieves to the dehydrated residue in 5 kg of methylene chloride to remove trace amounts of water.

-

Crystallization: Upon cooling the thoroughly dried reaction mixture, pure trans-nicotine 1'-N-oxide crystallizes out due to its lower solubility compared to the cis isomer.

-

Isolation: Filter the crystals via suction, wash with 5 kg of acetone, and dry in a drying cabinet at 60°C. This yields approximately 4 kg of pure trans-nicotine 1'-N-oxide (m.p. 171°-173°C).

Spectroscopic Characterization

Detailed spectroscopic data for nicotine N-oxides are not widely published. The following tables summarize key expected features based on the analysis of related compounds and general chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the N-oxide group significantly affects the electronic environment of nearby protons and carbons, leading to predictable shifts in their NMR signals.

| Nucleus | Expected Chemical Shift (δ, ppm) & Rationale |

| ¹H NMR | Pyridine Ring Protons (1-N-oxide): Protons ortho and para to the N-oxide group (H2, H6, H4) are expected to be significantly deshielded (shifted downfield to >8.5 ppm) compared to nicotine due to the electron-withdrawing nature of the N-O bond. Pyrrolidine Ring Protons (1'-N-oxide): Protons on carbons adjacent to the N'-oxide (H2', H5') and the N'-methyl protons will be deshielded compared to nicotine. The chemical shifts will differ between the cis and trans diastereomers. |

| ¹³C NMR | Pyridine Ring Carbons (1-N-oxide): Carbons directly bonded to the N-oxide (C2, C6) and the para carbon (C4) are expected to be shielded (shifted upfield), while the meta carbons (C3, C5) are deshielded. This is a characteristic effect of N-oxidation in aromatic heterocycles. Pyrrolidine Ring Carbons (1'-N-oxide): Carbons adjacent to the N'-oxide (C2', C5') and the N'-methyl carbon will be deshielded due to the inductive effect of the oxygen atom. |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for identifying nicotine metabolites. The molecular ion peak for both mono-N-oxides will appear at an m/z ratio corresponding to C₁₀H₁₄N₂O (e.g., [M+H]⁺ at m/z 179).

| Compound | Key Fragmentation Information |

| Nicotine 1'-N-oxide | Undergoes thermal rearrangement in a GC inlet to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which then fragments. Major ions observed for this derivative are at m/z 178 (M⁺), 119, 118, and 60.[8] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom. |

| Nicotine 1-N-oxide | Fragmentation is expected to involve the pyridine ring, but detailed public data is scarce. A common pathway involves the neutral loss of characteristic fragments from the pyrrolidine ring. |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration.

| Compound | Expected IR Absorption Bands (cm⁻¹) |

| Nicotine N-Oxides | A strong absorption band corresponding to the N→O stretching frequency is expected. For related aromatic N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region. For myosmine-N'-oxide, a related compound, a strong band attributed to the N→O stretch was observed at 1235 cm⁻¹.[2] |

Chemical Reactivity

-

Reduction: Nicotine N'-oxide can be reduced back to nicotine. This reaction occurs in the human gastrointestinal tract, likely mediated by gut bacteria, and can also be achieved in the lab using reducing agents like titanium trichloride.[9]

-

Reaction with Acylating Agents: Nicotine N'-oxide reacts with acetic anhydride to yield 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-I'-propanone.[2] With stronger acylating agents like acetyl chloride or benzoyl chloride, it rearranges to form pseudooxynicotine.[2]

-

Thermal Rearrangement: When heated, nicotine N'-oxide can rearrange to form 2'-Methyl-6'-(3-pyridyl)-tetrahydro-1',2'-oxazine.[2] This is a key consideration for analysis by gas chromatography.[8]

Biological Formation and Activity

Metabolic Pathway

Nicotine N'-oxidation is a minor but significant pathway of nicotine metabolism, accounting for 4-7% of nicotine elimination.[4] This biotransformation is catalyzed primarily by the Flavin-containing Monooxygenase (FMO) family of enzymes, with FMO3 being the principal isoform responsible in the human liver.[10] This is distinct from the major metabolic pathway, C-oxidation to cotinine, which is mediated by CYP2A6. In individuals with deficient CYP2A6 activity, the FMO-mediated N-oxidation pathway becomes more prominent.[10][11]

Enzyme Kinetics

The formation of nicotine 1'-N-oxide by FMO enzymes has been characterized kinetically. Both FMO1 and FMO3 exhibit high activity towards nicotine.

| Enzyme | Km (mM) | Vmax/Km (nL/min/mg) |

| FMO1 | 0.75[4] | 16[4] |

| FMO3 | 0.70[4] | 16[4] |

| Human Liver Microsomes | 0.80[4] | 14[4] |

Pharmacological Activity and Signaling

While nicotine's primary effects are mediated by agonism of nicotinic acetylcholine receptors (nAChRs), the activity of its metabolites is less potent but still significant. Research indicates that nicotine N-oxide can modulate the activity of human α4β2 nAChRs , which are crucial for the reinforcing and addictive effects of nicotine.[12] This suggests that N-oxide metabolites are not merely inactive excretion products but may contribute to the overall neuropharmacological profile of tobacco use. Modulation could involve direct binding to the receptor or allosteric effects, leading to altered ion flow and neuronal excitability.

References

- 1. nicotine N-oxide | C10H14N2O | CID 211457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 6. Nicotine 1'-N-oxide | C10H14N2O | CID 68107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Nicotine 1-n-oxide (C10H14N2O) [pubchemlite.lcsb.uni.lu]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

cis and trans isomers of nicotine N,N'-dioxide

An In-depth Technical Guide on the Cis and Trans Isomers of Nicotine N,N'-Dioxide Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , focusing on their synthesis, characterization, and biological context. The information is curated to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in vivo, leading to a variety of derivatives. Among these are the N-oxides, formed by the oxidation of the nitrogen atoms in the pyrrolidine and pyridine rings. The di-oxidation of nicotine results in the formation of this compound, which can exist as cis and trans diastereomers. These isomers are of interest for their potential roles in nicotine metabolism and toxicology. This guide details the available scientific information on these specific isomers.

Synthesis and Separation

The primary method for the synthesis of this compound isomers involves the oxidation of (S)-(-)-nicotine.

Experimental Protocol: Synthesis of a Mixture of Cis and Trans this compound

This protocol is adapted from the methodology described by Uwai et al. (2003).[1]

Materials:

-

(S)-(-)-Nicotine (1)

-

m-Chloroperoxybenzoic acid (m-CPBA) (70% solid with H₂O)

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃)

-

Water (H₂O)

-

Silica gel for column chromatography

Procedure:

-

A solution of (S)-(-)-nicotine (5 g, 30.8 mmol) in chloroform is prepared in a suitable reaction vessel.

-

m-CPBA (11.8 g, 67.8 mmol, 2.2 equivalents) is added in portions to the stirred nicotine solution at room temperature.

-

The reaction mixture is stirred for 5 hours at room temperature.

-

After 5 hours, potassium carbonate (36 g) and water (6 mL) are added to the mixture and stirred for an additional 5 minutes to neutralize the m-chlorobenzoic acid byproduct.

-

The resulting solution is filtered to remove solids.

-

The filtrate is concentrated under reduced pressure (in vacuo).

-

The crude product is purified by column chromatography on silica gel.

This procedure yields a diastereomeric mixture of cis- and trans-nicotine-N,N'-oxides with a reported ratio of 5:1.[1]

Separation of Isomers

While the synthesis yields a mixture of isomers, their separation is crucial for individual characterization and biological testing. The literature describing the separation of the N,N'-dioxide isomers is scarce. However, for the precursor nicotine-N'-oxides, separation has been achieved by High-Performance Liquid Chromatography (HPLC).[1] It is plausible that similar chromatographic techniques could be employed for the separation of the cis and trans N,N'-dioxide isomers.

Spectroscopic Data and Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of nicotine metabolites. For di-N-oxides of nicotine-related compounds, a characteristic fragmentation pathway involves the cleavage of the bond between the pyridine and pyrrolidine rings.[2] This is in addition to fragmentation patterns observed for mono-N-oxides, which include the loss of NH₃ or CH₃NH₂ from the pyrrolidine or piperidine ring, followed by ring closure.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | - |

| Predicted [M+H]⁺ | 195.1134 | - |

Note: This table is based on theoretical calculations and general fragmentation patterns of related compounds. Experimental data for the individual isomers is needed for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation and differentiation of cis and trans isomers. While specific spectra for the individual N,N'-dioxide isomers are not available, the general regions for proton and carbon signals of the nicotine backbone are well-established. The chemical shifts of the protons and carbons on the pyrrolidine and pyridine rings would be expected to be influenced by the N-oxidation, providing a basis for distinguishing the isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectra of nicotine and its derivatives show characteristic bands for the pyridine ring and the aliphatic pyrrolidine ring.[3] For the N,N'-dioxides, the N-O stretching vibrations would be expected to appear in the fingerprint region of the spectrum.

Biological Activity and Signaling Pathways

The biological effects of the have not been extensively studied. Most research has focused on the parent compound, nicotine, and its major metabolites like cotinine and nicotine-N'-oxide.

Metabolism and Excretion

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system.[4] The formation of nicotine N'-oxide is another metabolic pathway.[4] While this compound is a further oxidized product, it is not typically found in the urine of smokers, unlike the trans-isomer of nicotine-N'-oxide which is a major urinary metabolite.[4]

Potential Signaling Pathway Interactions

Given the structural similarity to nicotine, it is plausible that this compound isomers could interact with nicotinic acetylcholine receptors (nAChRs). Nicotine's binding to nAChRs activates various downstream signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis.[4][5]

Diagram 1: Hypothesized this compound Interaction with Cellular Signaling

Caption: Hypothesized interaction of this compound with nAChRs.

This diagram illustrates the potential mechanism by which this compound isomers could exert biological effects, based on the known actions of nicotine. It is important to note that this is a hypothetical pathway for the N,N'-dioxides and requires experimental validation.

Experimental Workflows

Workflow for Synthesis, Separation, and Characterization

Diagram 2: Experimental Workflow

Caption: Workflow for synthesis and characterization of isomers.

This workflow outlines the necessary steps from the starting material to the characterization of the individual .

Conclusion and Future Directions

The represent a less-explored area of nicotine metabolism. While a synthetic route to a mixture of these isomers has been established, a significant gap exists in the literature regarding their separation and individual characterization. Future research should focus on:

-

Developing and optimizing methods for the separation of the cis and trans isomers.

-

Comprehensive spectroscopic characterization of the purified isomers to provide a definitive reference for future studies.

-

In vitro and in vivo studies to investigate the biological activities of the individual isomers, including their interaction with nAChRs and their effects on downstream signaling pathways.

A deeper understanding of these metabolites will contribute to a more complete picture of nicotine's pharmacology and toxicology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. Nicotine: From Discovery to Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Formation of Nicotine N,N'-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in vivo. While the major metabolic pathway leads to the formation of cotinine, a smaller but significant portion of nicotine is converted to nicotine N,N'-dioxide. This technical guide provides a comprehensive overview of the in vivo mechanism of this compound formation, focusing on the enzymatic pathways, quantitative kinetics, and experimental methodologies used to elucidate this process. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and tobacco-related research.

Introduction

The in vivo metabolism of nicotine is a complex process involving multiple enzymatic systems, primarily localized in the liver. The main route of nicotine metabolism is the C-oxidation pathway, catalyzed predominantly by cytochrome P450 2A6 (CYP2A6), which converts nicotine to cotinine.[1][2] However, an alternative pathway involves the N-oxidation of both the pyridine and pyrrolidine nitrogen atoms of the nicotine molecule, leading to the formation of this compound. This metabolite is one of the six primary metabolites of nicotine.[1]

The formation of this compound is principally catalyzed by the Flavin-Containing Monooxygenase (FMO) family of enzymes, with FMO3 playing a crucial role in humans.[1][3] While considered a minor pathway, accounting for approximately 4-7% of nicotine metabolism in individuals with normal CYP2A6 activity, the N-oxidation pathway becomes more significant in individuals with impaired CYP2A6 function.[1][4] In such cases, urinary levels of nicotine N'-oxide can increase to as much as 31% of total nicotine metabolites.[4][5] This guide delves into the specifics of this metabolic route.

Mechanism of this compound Formation

The in vivo conversion of nicotine to this compound is a two-step oxidation process targeting the nitrogen atoms of the nicotine molecule.

Step 1: Formation of Nicotine N'-Oxide

The initial and rate-limiting step is the oxidation of the pyrrolidine nitrogen (N') to form nicotine N'-oxide. This reaction is primarily mediated by FMO enzymes.[4][6] In humans, FMO3, which is highly expressed in the liver, is the main enzyme responsible for this conversion and exhibits high stereoselectivity, exclusively producing the trans-(S)-nicotine N-1'-oxide isomer.[3][7] Other FMO isoforms, such as FMO1, also show activity towards nicotine N'-oxidation.[4]

Step 2: Formation of this compound

The subsequent oxidation of the pyridine nitrogen (N) of nicotine N'-oxide results in the formation of this compound. While the specific enzymes catalyzing this second oxidation step in vivo are less characterized in the available literature, it is presumed to be carried out by the same family of FMO enzymes or other monooxygenases.

Enzymatic Kinetics and Quantitative Data

Several studies have characterized the kinetic parameters of FMO enzymes involved in nicotine N'-oxidation. The following tables summarize the key quantitative data from in vitro experiments using recombinant human FMO enzymes.

Table 1: Kinetic Parameters of Wild-Type Human FMO Isoforms for Nicotine N'-Oxide Formation

| Enzyme | KM (mM) | Vmax (pmol/min/mg protein) | Reference |

| FMO1 | 0.8 | Data not consistently reported | [4] |

| FMO3 | 0.8 | Data not consistently reported | [4] |

| FMO4 | > 5.0 | Low activity | [4][6] |

| FMO5 | > 5.0 | Low activity | [4][6] |

Note: Vmax values can vary significantly between experimental systems and are therefore not always directly comparable.

Genetic variations in FMO genes can significantly impact enzyme activity and, consequently, the rate of nicotine N'-oxidation.

Table 2: Impact of FMO3 Genetic Variants on Nicotine N'-Oxidation Activity

| FMO3 Variant | Change in Activity (Vmax/KM) Compared to Wild-Type | Reference |

| N61S | Significant decrease | [4] |

| D132H | Significant decrease | [4] |

| V257M | Significant decrease | [4] |

| E308G | Significant decrease | [4] |

| E158K | 50-60% reduction in overall activity | [3] |

Experimental Protocols

The following section details the methodologies commonly employed in the study of this compound formation.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of FMO enzymes for nicotine N'-oxidation.

Methodology:

-

Enzyme Source: Microsomes are prepared from HEK293 cells overexpressing specific human FMO isoforms (FMO1, FMO2, FMO3, FMO4, FMO5).[4][5]

-

Reaction Mixture: Incubations are typically performed in a phosphate buffer (pH 7.4) containing the microsomal preparation, nicotine as the substrate, and an NADPH-generating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C with shaking.[2]

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.

-

Analysis: The formation of nicotine N'-oxide is quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4] A stable isotope-labeled internal standard is often used for accurate quantification.[8]

Analysis of Human Urine Samples

Objective: To quantify the levels of nicotine and its metabolites, including this compound, in smokers.

Methodology:

-

Sample Collection: Urine samples are collected from subjects (e.g., current smokers).[4]

-

Sample Preparation: An aliquot of urine is mixed with a solution containing a mix of deuterium-labeled internal standards for nicotine and its metabolites.[9] For the analysis of glucuronidated metabolites, a hydrolysis step with β-glucuronidase is performed.[8]

-

Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.[9]

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A hydrophilic interaction liquid chromatography (HILIC) column can be used for separation.[9] Detection is performed in positive ion mode with electrospray ionization (ESI), monitoring specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.[9]

Visualizations

Metabolic Pathway of this compound Formation

Caption: In vivo metabolic pathway of nicotine.

Experimental Workflow for In Vitro Enzyme Kinetics

Caption: Workflow for determining FMO enzyme kinetics.

Conclusion

The in vivo formation of this compound, primarily mediated by FMO enzymes, represents a secondary but important pathway in nicotine metabolism. Its contribution to overall nicotine clearance becomes particularly relevant in individuals with compromised CYP2A6 activity. Understanding the mechanism, kinetics, and the impact of genetic variability in FMOs is crucial for a comprehensive assessment of nicotine disposition and its physiological effects. The experimental protocols outlined in this guide provide a framework for further research in this area, which may have implications for smoking cessation therapies and personalized medicine.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 4. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotine exposure and metabolizer phenotypes from analysis of urinary nicotine and its 15 metabolites by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. | Sigma-Aldrich [sigmaaldrich.com]

The Role of Flavin-Containing Monooxygenase 3 (FMO3) in Nicotine N-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavin-containing monooxygenase 3 (FMO3) is a key enzyme in the N-oxidation of nicotine, a minor but significant pathway in nicotine metabolism. While the primary route of nicotine metabolism is C-oxidation to cotinine, catalyzed by CYP2A6, FMO3's role becomes particularly important in individuals with lower CYP2A6 activity.[1][2] Genetic polymorphisms in the FMO3 gene can lead to variations in enzyme activity, influencing nicotine clearance, smoking behavior, and nicotine dependence.[3][4] This guide provides a comprehensive overview of FMO3-mediated nicotine N-oxidation, including its biochemical mechanism, kinetic parameters, the impact of genetic variants, and detailed experimental protocols for its study.

Introduction to Nicotine Metabolism and the Role of FMO3

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans, primarily in the liver.[5] The major metabolic pathways include:

-

C-oxidation: Catalyzed predominantly by cytochrome P450 2A6 (CYP2A6), this pathway converts nicotine to cotinine and accounts for 70-80% of nicotine metabolism.[4][5]

-

N-oxidation: This reaction is primarily mediated by flavin-containing monooxygenases (FMOs), with FMO3 being a significant contributor in the liver.[1][6] This pathway leads to the formation of nicotine-N'-oxide (NOX).[1]

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for the direct conjugation of nicotine.[1][2]

FMO3 is the most prominently expressed FMO isoform in the adult human liver.[3] While nicotine N-oxidation accounts for a smaller fraction of overall nicotine metabolism (approximately 4-7% of urinary nicotine metabolites), its contribution can increase significantly in individuals with deficient CYP2A6 activity.[1][2] There is a strong inverse correlation between CYP2A6 activity and the levels of urinary NOX, highlighting the compensatory role of the FMO pathway.[1][2] Furthermore, FMO3 is also expressed in the brain, suggesting a potential role in local nicotine metabolism and influencing nicotine dependence.[4][7][8]

Biochemical Mechanism and Signaling Pathways

FMO3 catalyzes the N-oxidation of the pyridine nitrogen of nicotine to form nicotine-N'-oxide. This reaction is part of the body's detoxification process for various xenobiotics containing nitrogen, sulfur, or phosphorus atoms.[9]

Figure 1: Overview of major nicotine metabolism pathways.

The regulation of FMO3 expression is complex and can be influenced by various factors, including genetic polymorphisms and dietary components.[3][9] While specific signaling pathways directly controlling FMO3 activity in response to nicotine are not fully elucidated, genetic studies have identified key functional variants.

Quantitative Data on Nicotine N-Oxidation by FMO3

The kinetic parameters for nicotine N-oxidation by FMO3 and other FMO isoforms have been characterized in vitro using recombinant enzymes.

| Enzyme | Km (mM) | Vmax (relative units) | Vmax/Km (nL/min/mg) | Reference |

| FMO1 (wild-type) | 0.75 | - | 16 | [1] |

| FMO3 (wild-type) | 0.70 | - | 16 | [1] |

| FMO2 (full-length) | - | - | 1.8 | [1] |

| FMO4 (wild-type) | > 5.0 | - | - | [1] |

| FMO5 (wild-type) | > 5.0 | - | - | [1] |

| Human Liver Microsomes | 0.8 | - | - | [2] |

Table 1: Kinetic Parameters of FMO Isoforms for Nicotine N'-Oxidation.

Genetic variants in FMO3 can significantly alter its catalytic activity towards nicotine.

| FMO3 Variant | Effect on N'-oxidation Activity (Vmax/Km) | Reference |

| N61S | Significant decrease | [1] |

| D132H | Significant decrease | [1] |

| V257M | Significant decrease | [1] |

| E308G | Significant decrease | [1] |

Table 2: Impact of Common FMO3 Missense Variants on Nicotine N'-Oxidation Activity in vitro.

The polymorphism rs2266780 (E308G) is strongly associated with aberrant FMO3 mRNA splicing in both the liver and brain, leading to a two-fold reduction in in vivo nicotine N-oxidation.[4][8]

Experimental Protocols

In Vitro Nicotine N-Oxidation Assay Using Recombinant FMOs

This protocol is based on methodologies described in studies characterizing FMO activity.[1][2]

Figure 2: Workflow for in vitro nicotine N-oxidation assay.

Objective: To determine the kinetic parameters of FMO3-mediated nicotine N-oxidation.

Materials:

-

HEK293 cells overexpressing wild-type or variant FMO3.

-

Nicotine.

-

Nicotine-N'-oxide (NOX) standard.

-

NADPH.

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile (ice-cold).

-

UPLC-MS/MS system.

Methodology:

-

Microsome Preparation:

-

Culture and transfect HEK293 cells with the desired FMO3 construct.

-

Harvest cells and prepare microsomes through differential centrifugation.

-

Determine the protein concentration of the microsomal preparation.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing microsomal protein (typically 5-20 µg), varying concentrations of nicotine (e.g., 0.005-5 mM), and buffer in a final volume of 200 µL.[2]

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated NOX).[1]

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial.

-

Analyze the formation of NOX using a validated UPLC-MS/MS method.[1]

-

-

Data Analysis:

-

Calculate the rate of NOX formation.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

In Vivo Assessment of Nicotine N-Oxidation

Objective: To assess the in vivo contribution of FMO3 to nicotine metabolism.

Methodology:

This typically involves the administration of a known dose of nicotine (often deuterated to distinguish from smoked nicotine) to human subjects, followed by the collection of urine or plasma samples over a specified period.[3][4]

-

Subject Recruitment and Genotyping:

-

Recruit a cohort of smokers.

-

Genotype subjects for relevant polymorphisms in FMO3 and CYP2A6.[3]

-

-

Nicotine Administration and Sample Collection:

-

Administer a controlled oral dose of deuterated nicotine.

-

Collect urine or plasma samples at timed intervals.

-

-

Metabolite Analysis:

-

Quantify the concentrations of nicotine and its metabolites, including nicotine-N'-oxide, in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate metabolic ratios, such as the ratio of nicotine-N'-oxide to total nicotine equivalents.

-

Correlate these ratios with the subjects' FMO3 genotypes to determine the in vivo functional consequences of the genetic variants.[3]

-

Implications for Drug Development and Personalized Medicine

The role of FMO3 in nicotine metabolism has several implications for drug development and personalized medicine:

-

Smoking Cessation Therapies: Understanding an individual's FMO3 and CYP2A6 genotype could help personalize nicotine replacement therapy dosage and predict treatment outcomes.

-

Drug-Drug Interactions: FMO3 metabolizes a range of drugs.[9] Co-administration of nicotine with other FMO3 substrates could lead to competitive inhibition and altered drug clearance.

-

Biomarker Development: Urinary or plasma levels of nicotine-N'-oxide, in conjunction with genetic information, could serve as a biomarker for FMO3 activity.

Conclusion

FMO3 plays a significant, albeit often secondary, role in the metabolism of nicotine through N-oxidation. Its contribution becomes more pronounced in individuals with reduced CYP2A6 activity. Genetic polymorphisms in FMO3 have been shown to impact enzyme function, affecting nicotine clearance and smoking behaviors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of FMO3 in nicotine metabolism and its broader implications for public health and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]

- 8. Nicotine dependence is associated with functional variation in FMO3, an enzyme that metabolizes nicotine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medlineplus.gov [medlineplus.gov]

Toxicological Profile of Nicotine N,N'-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of nicotine N,N'-dioxide, a metabolite of nicotine. Due to the limited availability of data specifically for this compound, this document also includes comparative data for the parent compound, nicotine, and the related metabolite, nicotine-N'-oxide, to provide a broader context for risk assessment. The available evidence suggests that N-oxidation of nicotine leads to a significant reduction in toxicity. This guide summarizes key toxicological endpoints, including acute toxicity and genotoxicity, and provides detailed experimental protocols for the cited studies. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding. It is important to note that significant data gaps exist in the toxicological profile of this compound, and further research is warranted.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans and other mammals. The main metabolic pathway leads to the formation of cotinine. However, other minor metabolites are also formed, including various N-oxides. This compound is one such metabolite, formed through the oxidation of both nitrogen atoms in the nicotine molecule. Understanding the toxicological profile of these metabolites is crucial for a complete assessment of the health effects of nicotine exposure and for the development of safer nicotine-containing products. This guide focuses on the available toxicological data for this compound, with a particular emphasis on quantitative data, experimental methodologies, and relevant biological pathways.

Metabolism and Pharmacokinetics

Nicotine undergoes extensive metabolism, primarily in the liver.[1][2] The formation of N-oxides is a recognized metabolic pathway. Specifically, the conversion of nicotine to nicotine-N'-oxide is catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][2] While the precise enzymatic pathway for the formation of this compound is not as well-characterized, it is understood to be a product of further oxidation.

Pharmacokinetic data for this compound is scarce. However, studies on the related metabolite, nicotine-N'-oxide, indicate that it is not significantly metabolized further and is primarily excreted unchanged in the urine.[1] In rats, after intravenous administration of nicotine, nicotine-1′-N-oxide was detected in plasma.[3] It is plausible that this compound follows a similar excretion pattern.

Metabolic Pathway of Nicotine

The following diagram illustrates the major metabolic pathways of nicotine, including the formation of N-oxides.

Caption: Major metabolic pathways of nicotine.

Toxicological Data

The available toxicological data for this compound is limited. The following sections summarize the existing information, with comparative data for nicotine and nicotine-N'-oxide where available.

Acute Toxicity

No specific LD50 value for this compound has been reported in the available literature. However, a study on a diastereomeric mixture of nicotine-N'-oxides provides strong evidence for a significant reduction in acute toxicity compared to nicotine.

| Compound | Species | Route | LD50 | Reference |

| Nicotine N-oxides | Mouse | Intraperitoneal | > 200 mg/kg | [4] |

| Nicotine | Rat | Oral | 50 mg/kg | [5][6] |

| Nicotine | Mouse | Oral | 3 mg/kg | [7] |

Table 1: Acute Toxicity Data

Genotoxicity

Studies on the genotoxic potential of nicotine metabolites have generally shown them to be non-mutagenic and non-genotoxic in standard assays.

| Compound | Assay | Cell Line | Concentration | Result | Reference |

| Nicotine-N'-oxide | In vitro Micronucleus | CHO-WBL | Up to 5 mM | Negative | [8] |

| Nicotine-N'-oxide | Salmonella Mutagenicity (Ames Test) | TA98, TA100, TA1535, TA1537, TA1538 | Up to 1000 µ g/plate | Negative | |

| Nicotine-N'-oxide | Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | Up to 1000 µg/mL | Negative |

Table 2: Genotoxicity Data

Experimental Protocols

This section provides detailed methodologies for the key toxicological assays referenced in this guide.

Acute Toxicity Study Protocol (Adapted from Mouse Intraperitoneal Study)

This protocol is based on the methodology for determining the acute toxicity of nicotine N-oxides in mice.

-

Test Animals: Male mice of the ddy strain, weighing 25-26 g, are used. Animals are housed in groups of 10 per cage under controlled environmental conditions (22 ± 2°C, 55.5 ± 5% relative humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[4]

-

Test Substance Preparation: The test substance (this compound) is suspended in physiological saline containing 0.5% Tween 80.[4]

-

Administration: The test substance is administered intraperitoneally in geometrically increasing doses to different groups of mice (5-10 mice per group). The injection volume is 10 mL/kg body weight.[4]

-

Observation: Animals are observed for signs of toxicity and mortality for a period of at least 24 hours post-administration.

-

Endpoint: The LD50 (median lethal dose) is calculated based on the observed mortality at different dose levels.

In Vitro Micronucleus Assay Protocol

This protocol is a standard method for assessing the genotoxic potential of a substance.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. fishersci.com [fishersci.com]

- 6. aldon-chem.com [aldon-chem.com]

- 7. Nicotine poisoning - Wikipedia [en.wikipedia.org]

- 8. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Nicotine N,N'-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine N,N'-dioxide is a metabolite of nicotine, formed through the oxidation of both the pyrrolidine and pyridine nitrogen atoms. While extensively studied as a metabolic byproduct of nicotine, its intrinsic pharmacological and toxicological profiles are less well-characterized. This technical guide synthesizes the available scientific literature on this compound, focusing on its metabolism, in vivo effects, and what can be inferred about its pharmacological activity. The document highlights the significant role of its in vivo reduction back to nicotine, a process that appears to be a primary determinant of its observed physiological effects. This guide also underscores the current gaps in the literature, particularly the lack of specific receptor binding affinity data and a comprehensive toxicological profile for this compound as a discrete chemical entity.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of derivatives. Among these are the N-oxides, including nicotine N'-oxide and this compound. The formation of these oxides is a recognized pathway of nicotine metabolism, primarily mediated by flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 enzymes.[1] While the pharmacology of nicotine is well-established, centering on its action as an agonist at nicotinic acetylcholine receptors (nAChRs), the specific pharmacological effects of its metabolites, such as this compound, are not as clearly defined. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the pharmacological effects of this compound, with a focus on its metabolism, in vivo studies, and toxicological considerations.

Pharmacodynamics

Nicotine is a potent agonist at nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. The activation of these receptors, particularly the α4β2 subtype in the brain, is linked to the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is a key component of the brain's reward system.[2][3][4][5] This neurochemical event is believed to be the primary mechanism underlying the reinforcing and addictive properties of nicotine.[5]

Given the in vivo reduction of this compound to nicotine, it is plausible that the administration of the dioxide would indirectly lead to the activation of these same signaling pathways.

Postulated Signaling Pathway Following this compound Administration

The following diagram illustrates the likely sequence of events leading to a pharmacological response after the administration of this compound, based on its known metabolic fate.

Pharmacokinetics

The limited available data on the pharmacokinetics of this compound comes from in vivo studies in rats. These studies indicate that after oral administration, this compound is reduced to nicotine, which is then further metabolized to cotinine.

In Vivo Metabolism Studies in Rats

A key study investigated the in vivo metabolism of nicotine N-oxides in male Fischer-344 rats.[6]

Table 1: Plasma Nicotine and Cotinine Concentrations in Rats Following Oral Administration of this compound

| Time Point | Administered Compound (0.02% in drinking water) | Plasma Nicotine (ng/mL) | Plasma Cotinine (ng/mL) |

| Day 7 | This compound | ~25 | ~150 (peak) |

Data are approximate values derived from graphical representations in the cited literature.[6]

These findings demonstrate that orally administered this compound leads to systemic exposure to nicotine and its primary metabolite, cotinine. The plasma cotinine concentrations reached a maximum during the first week of administration.[6]

Toxicology

Specific toxicological data for this compound, such as a definitive LD50 value, are not well-documented in publicly available literature. However, a protocol for an acute toxicity study in mice has been described.[7] The toxicity of nicotine, to which this compound is converted in vivo, is well-established.

Table 2: Acute Toxicity of Nicotine in Various Species

| Species | Route of Administration | LD50 | Reference(s) |

| Rat | Oral | 50 mg/kg | [8][9][10] |

| Rat | Intravenous | 1 mg/kg | |

| Rat | Intraperitoneal | 14.6 mg/kg | |

| Mouse | Oral | 3 mg/kg | [9] |

| Mouse | Intravenous | 7.1 mg/kg | |

| Rabbit | Dermal | 70.4 mg/kg | [8] |

Symptoms of acute nicotine toxicity are biphasic, beginning with stimulatory effects (e.g., nausea, vomiting, hypertension, tachycardia, seizures) followed by a depressant phase (e.g., hypotension, bradycardia, central nervous system depression, respiratory failure).[9]

Experimental Protocols

In Vivo Metabolism of Nicotine N-Oxides in Rats

-

Objective: To examine the in vivo reduction of nicotine N-oxidation products.[6]

-

Animal Model: Male Fischer-344 rats.[6]

-

Experimental Groups: A control group and three treatment groups (n=20 per group) receiving 0.02% trans-nicotine N'-oxide, 0.02% cis-nicotine N'-oxide, or 0.02% this compound in their drinking water for 3 weeks.[6]

-

Sample Collection: Blood samples were collected for the analysis of plasma nicotine and cotinine levels. Urine was also collected from rats housed in metabolism chambers.[6]

-

Analytical Method: An analytical method for the separation of nicotine, cotinine, and their N-oxide metabolites was utilized.[6]

Acute Toxicity Study of this compound in Mice

-

Objective: To determine the acute toxicity of this compound.[7]

-

Animal Model: Male ddy strain mice (25-26 g).[7]

-

Housing: Mice were housed in groups of 10 per cage in an air-conditioned room with a 12-hour light cycle and ad libitum access to food and water.[7]

-

Test Substance Administration: Samples were suspended in physiological saline containing 0.5% Tween 80 and administered intraperitoneally in geometrically increasing doses.[7]

-

Endpoint: Determination of the lethal dose.[7]

Future Research Directions

The current body of literature on this compound leaves several critical questions unanswered. Future research should prioritize the following areas to provide a more complete understanding of its pharmacological profile:

-

Receptor Binding Assays: Conduct comprehensive in vitro binding studies to determine the affinity of this compound for various nAChR subtypes and other potential molecular targets.

-

In Vitro Functional Assays: Investigate the functional activity of this compound at nAChRs to determine if it acts as an agonist, antagonist, or allosteric modulator.

-

Direct Neurotransmitter Release Studies: Utilize techniques such as in vivo microdialysis to assess the direct effect of this compound on the release of dopamine and other neurotransmitters in key brain regions.

-

Comprehensive Toxicological Profiling: Conduct thorough acute and chronic toxicity studies, including the determination of LD50 values across different species and routes of administration, to establish a definitive safety profile.

-

Comparative Pharmacological Studies: Perform head-to-head studies comparing the pharmacological and toxicological effects of nicotine and this compound to delineate their respective contributions to the overall effects observed after nicotine administration.

Conclusion

This compound is a recognized metabolite of nicotine. The limited available evidence suggests that its pharmacological effects in vivo are largely, if not entirely, due to its metabolic reduction back to nicotine. This conversion leads to systemic exposure to the parent compound and its subsequent metabolites, resulting in the characteristic stimulation of the nicotinic cholinergic system. A significant knowledge gap exists regarding the intrinsic pharmacological activity and toxicology of this compound. Further research is imperative to elucidate its direct effects on molecular targets and to establish a comprehensive safety profile. Such data will be crucial for a complete understanding of nicotine's metabolic fate and the overall pharmacological consequences of its use.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Nicotine and Dopamine: Connection, Addiction, Recovery, and More [healthline.com]

- 6. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Nicotine poisoning - Wikipedia [en.wikipedia.org]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Comparative Acute Toxicity of Nicotine-N'-oxide and Nicotine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed comparative analysis of the acute toxicity of nicotine and its primary metabolite, nicotine-N'-oxide. By presenting quantitative data, experimental methodologies, and relevant signaling pathways, this guide aims to equip researchers and professionals in drug development and toxicology with a comprehensive understanding of the toxicological profiles of these two compounds.

Quantitative Acute Toxicity Data

The acute toxicity of a substance is most commonly expressed by its median lethal dose (LD50), the dose required to kill half the members of a tested population. The following table summarizes the available LD50 data for nicotine and nicotine-N'-oxide across various animal models and routes of administration, facilitating a direct comparison of their toxic potential.

| Compound | Animal Model | Route of Administration | LD50 |

| Nicotine | Mouse | Intravenous | 0.3 mg/kg |

| Mouse | Intraperitoneal | 9.5 mg/kg | |

| Mouse | Oral | 230 mg/kg | |

| Rat | Intravenous | 5.9 mg/kg | |

| Rat | Intraperitoneal | 30 mg/kg | |

| Nicotine-N'-oxide | Mouse | Intravenous | 192 mg/kg |

| Mouse | Intraperitoneal | 850 mg/kg | |

| Mouse | Oral | >2000 mg/kg | |

| Rat | Intravenous | 320 mg/kg | |

| Rat | Intraperitoneal | >1000 mg/kg |

Key Observation: Nicotine-N'-oxide consistently demonstrates significantly lower acute toxicity compared to nicotine across all tested species and routes of administration. The LD50 values for nicotine-N'-oxide are several orders of magnitude higher than those for nicotine, indicating a substantially lower toxic potential.

Experimental Protocols for Acute Toxicity Assessment

The determination of LD50 values for nicotine and nicotine-N'-oxide typically follows standardized acute toxicity testing protocols. A representative methodology is detailed below.

2.1. Test Animals and Housing

-

Species: Male and female Swiss albino mice or Wistar rats.

-

Age and Weight: Typically 6-8 weeks old, with weights ranging from 20-30g for mice and 150-250g for rats.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Housed in polycarbonate cages with ad libitum access to standard pellet diet and purified water.

-

Environment: Maintained under controlled temperature (22 ± 2°C), humidity (50-60%), and a 12-hour light/dark cycle.

2.2. Test Substance Preparation and Administration

-

Vehicle: Nicotine and nicotine-N'-oxide are typically dissolved in a sterile, isotonic saline solution (0.9% NaCl).

-

Concentration: The concentration of the test substance is adjusted to deliver the desired dose in a volume of 10 mL/kg for oral and intraperitoneal routes, and 1 mL/kg for the intravenous route.

-

Administration:

-

Oral (p.o.): Administered using an oral gavage needle.

-

Intraperitoneal (i.p.): Injected into the peritoneal cavity.

-

Intravenous (i.v.): Injected into a tail vein.

-

2.3. Acute Toxicity Procedure (Up-and-Down Method)

-

Dose Ranging: A preliminary study is conducted to determine the approximate range of lethal doses.

-

Sequential Dosing: Animals are dosed one at a time. The first animal receives a dose slightly below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for a predetermined period, typically 24 to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Termination: The procedure is stopped after a specified number of animals have been tested, and a sequence of outcomes (survival or death) is obtained.

-

LD50 Calculation: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes.

2.4. Clinical Observations Animals are observed for a range of clinical signs of toxicity, including but not limited to:

-

Changes in skin, fur, eyes, and mucous membranes.

-

Respiratory, circulatory, autonomic, and central nervous system effects.

-

Somatomotor activity and behavior patterns.

-

Tremors, convulsions, salivation, diarrhea, and lethargy.

Signaling Pathways and Metabolic Fate

The profound difference in the acute toxicity of nicotine and nicotine-N'-oxide can be attributed to their distinct interactions with biological systems, primarily the nicotinic acetylcholine receptors (nAChRs), and their metabolic pathways.

3.1. Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine's high toxicity is primarily mediated by its action as a potent agonist at nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems. Overstimulation of these receptors leads to a cascade of downstream effects, culminating in the observed toxic symptoms.

Caption: Nicotine's mechanism of acute toxicity via nAChR activation.

In contrast, nicotine-N'-oxide is a poor agonist at nAChRs, exhibiting a much lower binding affinity. Consequently, it does not induce the same level of receptor activation and downstream signaling, which accounts for its significantly reduced toxicity.

3.2. Metabolic Conversion of Nicotine

Nicotine is extensively metabolized in the body, primarily by the liver. The formation of nicotine-N'-oxide is one of the metabolic pathways. Understanding this biotransformation is crucial for interpreting the toxicological profiles.

Caption: Major metabolic pathways of nicotine.

The conversion of nicotine to nicotine-N'-oxide is generally considered a detoxification pathway, as the resulting metabolite is less pharmacologically active and less toxic.

Conclusion and Implications

The data presented in this guide unequivocally demonstrates that nicotine-N'-oxide possesses a significantly lower acute toxicity profile than its parent compound, nicotine. This difference is primarily attributed to its weak interaction with nicotinic acetylcholine receptors. For researchers and professionals in drug development, this has several implications:

-

Toxicological Benchmarking: Nicotine-N'-oxide can serve as a less toxic benchmark when studying the effects of nicotine and other nAChR agonists.

-

Metabolic Considerations: When evaluating the toxicity of nicotine, the rate and extent of its metabolism to less toxic compounds like nicotine-N'-oxide are critical factors to consider.

-

Therapeutic Development: The reduced toxicity of nicotine-N'-oxide might warrant investigation into its potential therapeutic applications, where a milder nicotinic effect is desired.

An In-Depth Technical Guide on Nicotine N,N'-Dioxide as a Metabolite of Nicotine in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, leading to a variety of metabolites. While the C-oxidation pathway to form cotinine is the most prominent route, accounting for 70-80% of nicotine metabolism, other minor pathways play a role in the overall disposition of nicotine.[1][2] One such pathway is N-oxidation. This technical guide provides a comprehensive overview of nicotine N,N'-dioxide, focusing on its formation, quantification, and significance as a human metabolite of nicotine.

It is important to clarify the terminology at the outset. The literature predominantly discusses the formation of nicotine N'-oxide , which is the oxidation of the nitrogen atom in the pyrrolidine ring. The term This compound implies the oxidation of both the pyrrolidine and the pyridine nitrogen atoms. While this compound has been studied in animal models, its formation and significance in human nicotine metabolism are not well-established.[3] Therefore, this guide will primarily focus on nicotine N'-oxide, the more extensively characterized human metabolite, and will address the current understanding of the dioxide form.

Data Presentation: Quantitative Overview

The N-oxidation pathway is a minor route of nicotine metabolism in humans. The following tables summarize the available quantitative data regarding nicotine N'-oxide.

| Parameter | Value | References |

| Metabolic Contribution | ||

| Percentage of Nicotine Metabolized to Nicotine N'-Oxide | 4-7% | [1][2] |

| Urinary Concentrations | ||

| Median Nicotine Concentration in Cigarette Smokers | 1393 ng/mL | [4] |

| Median Nicotine Concentration in Pipe Smokers | 1048 ng/mL | [4] |

| Estimated Nicotine N'-Oxide Concentration in Smokers' Urine | 56 - 98 ng/mL* | |

| Enzyme Kinetics (FMO3) | ||

| Km | 0.70 mM | [5] |

| Vmax/Km | 16 nL/min/mg | [5][6] |

Note: The estimated urinary concentration of nicotine N'-oxide is calculated based on the percentage of metabolism (4-7%) and the median urinary nicotine concentration in cigarette smokers (1393 ng/mL). This is an approximation and actual concentrations can vary significantly based on individual metabolism and smoking habits.

Metabolic Pathway

The formation of nicotine N'-oxide in humans is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme, which is predominantly expressed in the liver.[1][2][7] This enzymatic reaction is highly stereoselective, resulting in the formation of almost exclusively the (1'S,2'S)-trans-nicotine N'-oxide isomer.[1]

The metabolic pathway can be visualized as follows:

Once formed, nicotine N'-oxide is not significantly metabolized further. However, it can be reduced back to nicotine in the gastrointestinal tract, which can lead to a recycling of the parent compound.[1][2]

Experimental Protocols

The quantification of nicotine N'-oxide in biological matrices typically involves chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A classic method for the determination of nicotine N-oxide involves its thermal conversion to a more volatile derivative, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, prior to GC-MS analysis.[8]

Sample Preparation:

-

Extraction: Nicotine N-oxide is extracted from urine using a solid-phase extraction (SPE) column (e.g., silica gel).

-

Elution: The analyte is eluted with a solvent mixture such as methanolic ammonia.

-

Derivatization: The eluate is evaporated, and the residue is heated in anisole at 150-160°C to induce thermal rearrangement to the oxazine derivative.

GC-MS Analysis:

-

Column: A fused silica capillary column, such as a cross-linked methylsilicone or 5% phenylmethylsilicone column, is typically used.

-

Temperature Program: A temperature gradient is employed, for example, starting at 70°C and ramping up to 200°C.

-

Ionization: Electron impact (EI) ionization at 70 eV is common.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the oxazine derivative (e.g., m/z 178, 119, 118, 60).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of nicotine N'-oxide without the need for derivatization.

Sample Preparation:

-

Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like methanol or an acid such as trichloroacetic acid.

-

Solid-Phase Extraction (SPE): Urine or plasma samples can be further cleaned up and concentrated using SPE cartridges (e.g., Oasis HLB or MCX).

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typical.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For nicotine N'-oxide, a common transition is m/z 179.1 -> 117.1.[5]

Chemical Synthesis of Analytical Standards

The availability of pure analytical standards is crucial for accurate quantification. Nicotine N'-oxide can be synthesized by the oxidation of nicotine. A common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. This reaction typically produces a mixture of the cis and trans diastereomers, which can then be separated chromatographically. Commercial suppliers also offer analytical standards for various nicotine metabolites, including stereoisomers of nicotine N'-oxide.

This compound in Humans: Current Understanding

As previously mentioned, the presence and metabolic significance of this compound in humans are not well-documented. While studies in rats have investigated the metabolism of exogenously administered this compound, there is a lack of evidence for its formation as a metabolite of nicotine in humans.[3] It is plausible that the pyridine nitrogen is less susceptible to oxidation by human FMO3 compared to the pyrrolidine nitrogen. Further research is needed to definitively establish the role, if any, of this compound in human nicotine metabolism.

Conclusion

Nicotine N'-oxide is a minor but well-characterized human metabolite of nicotine, formed via a stereoselective N-oxidation reaction catalyzed by FMO3. Its quantification in biological fluids provides a more complete picture of nicotine disposition. While analytical methods for its detection are established, further research is warranted to fully understand the inter-individual variability in its formation and its potential contribution to the overall pharmacological and toxicological profile of nicotine. The role of this compound in human metabolism remains an area for future investigation. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary nicotine concentrations in cigarette and pipe smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine - Wikipedia [en.wikipedia.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to the Discovery and History of Nicotine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in biological systems. Among its various metabolites, the nicotine N-oxides have garnered significant interest due to their unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of nicotine N-oxides, with a focus on providing detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Early History

The journey into the understanding of nicotine N-oxides began in the late 19th century. The first synthesis of nicotine N'-oxide was achieved in 1891 through the oxidation of nicotine with aqueous hydrogen peroxide.[1] Early studies focused on the chemical characterization of these new compounds and laid the groundwork for future investigations into their formation and properties. It was later established that nicotine N-oxides exist as two primary forms: nicotine 1-N-oxide, where the nitrogen in the pyridine ring is oxidized, and nicotine 1'-N-oxide, with the nitrogen in the pyrrolidine ring being oxidized. Further research revealed the existence of cis and trans diastereomers of nicotine 1'-N-oxide, adding another layer of complexity to their chemistry and biological activity.

Chemical Synthesis and Characterization

The synthesis of nicotine N-oxides is primarily achieved through the oxidation of nicotine. Various methods have been developed, with the choice of oxidizing agent and reaction conditions influencing the yield and the ratio of the resulting isomers.

Synthesis of Nicotine 1'-N-oxide

A prevalent method for the industrial-scale synthesis of trans-nicotine 1'-N-oxide involves the oxidation of nicotine with hydrogen peroxide in the presence of a catalytic amount of a non-oxidizing acid, such as citric acid.[2]

Experimental Protocol: Industrial Scale Synthesis of trans-Nicotine 1'-N-oxide [2]

-

Reaction Setup: A reactor is charged with a 30-50% aqueous solution of hydrogen peroxide and a catalytic amount of citric acid (approximately 0.65 moles of citric acid per 61.8 moles of nicotine).

-

Nicotine Addition: Nicotine is added to the stirred solution at a controlled rate (e.g., 5 liters per hour) to manage the exothermic reaction and maintain a temperature of approximately 80°C.

-

Reaction Monitoring: The reaction is allowed to proceed for approximately 5 hours, during which the conversion of nicotine can be monitored using spectroscopic or chromatographic techniques. A typical conversion rate of 98% can be achieved.

-

Azeotropic Dehydration: After the reaction is complete, n-propanol is added to the crude product (approximately 25 kg of n-propanol for a batch derived from 10 kg of nicotine). The mixture is then subjected to distillation to remove water as an azeotrope with n-propanol (75:25 n-propanol:water).

-

Final Drying: Residual water is removed by treating the dehydrated mixture with a molecular sieve (4 Å) in a solvent such as methylene chloride.

-

Crystallization and Isolation: Upon cooling the dry reaction mixture, pure trans-nicotine N'-oxide crystallizes out. The crystals are collected by filtration, washed with a solvent like acetone, and dried.

Another method for the synthesis of a diastereomeric mixture of nicotine-N'-oxides involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Nicotine-N'-oxides using m-CPBA [3]

-

Reaction: (S)-(-)-nicotine is dissolved in a suitable solvent like chloroform. One equivalent of m-CPBA (as a 70% solid with water) is added portion-wise to the stirred solution at room temperature.

-

Work-up: After the reaction is complete (e.g., 5 hours), potassium carbonate and water are added to the mixture and stirred. The solution is then filtered, and the filtrate is concentrated under reduced pressure.

-

Purification: The resulting diastereomeric mixture of cis- and trans-nicotine-N'-oxides can be purified by column chromatography on silica gel. Separation of the individual diastereomers can be achieved by high-performance liquid chromatography (HPLC) on a chiral column.

Physicochemical Properties

The physicochemical properties of nicotine N-oxides are crucial for understanding their behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Nicotine 1-N-oxide | ||

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | [4] |

| Predicted logP | -0.51 | [1] |

| Predicted Water Solubility | 5.89 g/L | [1] |

| Predicted pKa (Strongest Basic) | 4.79 | [1] |

| Nicotine 1'-N-oxide | ||

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | [5] |

| Melting Point (trans-isomer) | 161-165°C | [6] |

| Predicted logP | -1.1 | [7] |

| Predicted Water Solubility | 11.6 g/L | [7] |

| Predicted pKa (Strongest Basic) | 4.88 | [7] |

Stability: N-oxides are generally stable at room temperature but can be prone to decomposition at higher temperatures (above ~150°C for aromatic N-oxides). They are stabilized by polar protic solvents.[8]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of nicotine N-oxides.

-

Infrared (IR) Spectroscopy: The N-O stretching vibration is a characteristic feature in the IR spectra of N-oxides. For myosmine-N'-oxide, strong absorption bands have been observed at 1575 cm⁻¹ and 1235 cm⁻¹, attributed to the C=N and N->O stretching frequencies, respectively.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of myosmine-N'-oxide in water shows maxima at 231 nm and 285 nm.[3]

-

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry can help identify N-oxides. The protonated molecular ion of nicotine N-oxide appears at m/z 179. Common fragment ions observed include those at m/z 149, 132, 120, 118, and 117.[9] The loss of an oxygen atom (a neutral loss of 16 Da) is a characteristic fragmentation pathway for N-oxides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure and stereochemistry of nicotine N-oxide isomers. For N'-nitrosonornicotine-1N-oxide, a related compound, detailed ¹H NMR data has been reported, showing distinct signals for the (E)- and (Z)-isomers.[10]

Biological Activity and Signaling Pathways

Nicotine N-oxides are not merely metabolic byproducts; they possess their own biological activities and can interact with cellular targets.

Role as Nicotine Metabolites

In humans, the primary route of nicotine metabolism is the conversion to cotinine, accounting for 70-80% of nicotine clearance.[11] A smaller but significant portion of nicotine is metabolized to nicotine N'-oxide, primarily by the action of flavin-containing monooxygenase 3 (FMO3).[12] Interestingly, nicotine-1'-N-oxide can be reduced back to nicotine by gut bacteria in humans.[7]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine exerts its primary pharmacological effects by acting as an agonist at nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[13] While the binding affinity of nicotine itself to various nAChR subtypes has been extensively studied, with the α4β2 subtype showing the highest affinity (Ki = 1 nM), there is limited specific data on the binding affinities of the individual nicotine N-oxide isomers.[13]

Experimental Protocol: Radioligand Binding Competition Assay for nAChRs [1]

-

Cell Preparation: Human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2) are cultured and treated with nicotine (e.g., 10 µM) overnight to upregulate receptor expression.

-

Incubation: The cells are washed and suspended in a suitable buffer. Aliquots of the cell suspension are incubated with varying concentrations of the test compound (e.g., nicotine N-oxide isomer) for a short period (e.g., 5 minutes).

-

Radioligand Addition: A radiolabeled nAChR ligand, such as [¹²⁵I]-epibatidine, is added to the cell suspension at a low concentration (e.g., 2.5 nM) and incubated for a sufficient time to reach equilibrium (e.g., 20 minutes at room temperature).

-

Separation and Counting: The cells are harvested by filtration through glass fiber filters, and the radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM nicotine). The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding curves.

Downstream Signaling Pathways

The activation of nAChRs by agonists like nicotine leads to the influx of cations (Na⁺ and Ca²⁺), which in turn triggers various downstream signaling events. These can include the activation of voltage-gated calcium channels, leading to further increases in intracellular calcium, and the modulation of adenylyl cyclase activity, affecting cyclic AMP (cAMP) levels.[5][10] Nicotine has been shown to impair cAMP signaling in vascular smooth muscle.[5] The specific effects of nicotine N-oxides on these second messenger systems are an area requiring further investigation.

Experimental Workflow: Investigating Cellular Signaling